molecular formula C21H29BrN2O2 B15277694 tert-Butyl 4-(2-bromo-3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate

tert-Butyl 4-(2-bromo-3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate

Cat. No.: B15277694
M. Wt: 421.4 g/mol
InChI Key: YRHLNCNBWPTVPJ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-bromo-3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

The synthesis of tert-Butyl 4-(2-bromo-3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of strong bases, such as n-butyllithium, and electrophiles like tert-butyl bromoacetate . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

tert-Butyl 4-(2-bromo-3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and strong bases. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-bromo-3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological pathways, potentially modulating their activity . The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl 4-(2-bromo-3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C21H29BrN2O2

Molecular Weight

421.4 g/mol

IUPAC Name

tert-butyl 4-(2-bromo-3-propan-2-yl-1H-indol-5-yl)piperidine-1-carboxylate

InChI

InChI=1S/C21H29BrN2O2/c1-13(2)18-16-12-15(6-7-17(16)23-19(18)22)14-8-10-24(11-9-14)20(25)26-21(3,4)5/h6-7,12-14,23H,8-11H2,1-5H3

InChI Key

YRHLNCNBWPTVPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(NC2=C1C=C(C=C2)C3CCN(CC3)C(=O)OC(C)(C)C)Br

Origin of Product

United States

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